molecular formula C4HBrCl2O2S2 B2388506 5-Bromo-4-chlorothiophene-2-sulfonyl chloride CAS No. 1307307-49-8

5-Bromo-4-chlorothiophene-2-sulfonyl chloride

Cat. No.: B2388506
CAS No.: 1307307-49-8
M. Wt: 295.97
InChI Key: BOTXTRFDSZKAKX-UHFFFAOYSA-N
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Description

Its molecular structure comprises a thiophene ring substituted with bromine at position 5, chlorine at position 4, and a sulfonyl chloride group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name

5-bromo-4-chlorothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2O2S2/c5-4-2(6)1-3(10-4)11(7,8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTXTRFDSZKAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-bromo-4-chlorothiophene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

5-Bromo-4-chlorothiophene-2-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biological molecules, such as proteins, through sulfonylation reactions.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 5-Bromo-4-nitrothiophene-2-sulfonyl Chloride

A closely related compound is 5-bromo-4-nitrothiophene-2-sulfonyl chloride (CID 54592949) . The key structural difference lies in the substituent at position 4: a nitro (-NO₂) group replaces the chlorine atom in the target compound. This substitution significantly alters electronic and steric properties.

Table 1: Structural and Molecular Comparison
Property 5-Bromo-4-chlorothiophene-2-sulfonyl chloride 5-Bromo-4-nitrothiophene-2-sulfonyl chloride
Molecular Formula C₄BrCl₂O₂S₂ C₄HBrClNO₄S₂
Molecular Weight (g/mol) 295.5 306.5
Substituents Br (position 5), Cl (position 4) Br (position 5), NO₂ (position 4)
Key Functional Groups Sulfonyl chloride (-SO₂Cl) Sulfonyl chloride (-SO₂Cl), Nitro (-NO₂)

Comparison with Other Halogenated Thiophene Sulfonyl Chlorides

While direct data on other analogs (e.g., 4-fluoro or unsubstituted derivatives) is unavailable in the provided evidence, inferences can be drawn:

  • Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability may increase steric hindrance and alter reaction pathways (e.g., Suzuki couplings).
  • Positional Isomerism : Substitution patterns (e.g., 3-bromo vs. 5-bromo) influence electronic distribution and regioselectivity in further functionalization.

Research Findings and Challenges

  • Crystallographic Analysis : Tools like SHELX and ORTEP (used in structural determination) could resolve differences in bond lengths and angles caused by substituents. For example, the nitro group’s planar geometry may induce distinct crystal packing compared to the chloro derivative.
  • Synthetic Methods: Chlorosulfonation or halogenation routes are likely shared between analogs, but nitration requires harsh conditions (HNO₃/H₂SO₄), complicating the nitro analog’s synthesis .

Biological Activity

5-Bromo-4-chlorothiophene-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in pharmaceuticals, particularly as an antimicrobial agent.

Chemical Structure and Synthesis

The compound features a thiophene ring with bromine and chlorine substituents, which enhance its reactivity and biological activity. The molecular formula is C4BrClNO2S\text{C}_4\text{BrClN}\text{O}_2\text{S} with a molecular weight of approximately 276.55 g/mol. The synthesis typically involves:

  • Halogenation : Selective introduction of bromine and chlorine using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
  • Sulfonylation : Reaction with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl).

This synthetic route allows for the functionalization necessary for its biological activity.

Biological Activity

This compound exhibits a range of biological activities:

  • Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting folate synthesis through mimicry of para-aminobenzoic acid (PABA) . This mechanism is crucial for bacterial growth, making it a candidate for antibiotic development.
  • Antifungal and Antiviral Effects : Research indicates that thiophene derivatives possess antifungal and antiviral properties, suggesting potential applications in treating infections caused by fungi and viruses .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation, making it a target for anticancer drug development .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialInhibition of folate synthesis
AntifungalDisruption of fungal cell wall synthesis
AntiviralInhibition of viral replication
AnticancerInhibition of growth-related enzymes

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Antibacterial Activity : A study demonstrated that sulfonamide derivatives, including those similar to this compound, effectively inhibited bacterial growth across various strains, showcasing their potential as broad-spectrum antibiotics .
  • Enzyme Inhibition : Research indicated that the sulfonamide group can inhibit carbonic anhydrases, enzymes that are pivotal in numerous physiological processes including respiration and fluid balance. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
  • Anticancer Studies : Investigations into the anticancer properties revealed that compounds with similar structures could induce apoptosis in cancer cells by interfering with key metabolic pathways .

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